Cas no 2298852-28-3 (Tert-butyl 4-(azetidin-3-yl)butanoate)

Tert-butyl 4-(azetidin-3-yl)butanoate is a versatile intermediate in organic synthesis, particularly valued for its azetidine moiety and ester functionality. The tert-butyl ester group enhances stability, facilitating handling and storage, while the azetidine ring offers a constrained, nitrogen-containing heterocycle useful in medicinal chemistry and drug development. This compound serves as a key building block for the synthesis of biologically active molecules, including pharmaceuticals targeting central nervous system disorders and other therapeutic areas. Its structural features enable efficient further functionalization, making it a valuable reagent for researchers in synthetic and medicinal chemistry. The compound's balanced reactivity and stability make it suitable for a range of transformations under controlled conditions.
Tert-butyl 4-(azetidin-3-yl)butanoate structure
2298852-28-3 structure
Product Name:Tert-butyl 4-(azetidin-3-yl)butanoate
CAS No:2298852-28-3
MF:C11H21NO2
MW:199.28994345665
CID:6381963
PubChem ID:165889518
Update Time:2025-05-24

Tert-butyl 4-(azetidin-3-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • 2298852-28-3
    • tert-butyl 4-(azetidin-3-yl)butanoate
    • EN300-3734656
    • Tert-butyl 4-(azetidin-3-yl)butanoate
    • Inchi: 1S/C11H21NO2/c1-11(2,3)14-10(13)6-4-5-9-7-12-8-9/h9,12H,4-8H2,1-3H3
    • InChI Key: MEVXOXANWWDKRA-UHFFFAOYSA-N
    • SMILES: O(C(CCCC1CNC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 199.157228913g/mol
  • Monoisotopic Mass: 199.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.3Ų

Tert-butyl 4-(azetidin-3-yl)butanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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tert-butyl 4-(azetidin-3-yl)butanoate
2298852-28-3 95.0%
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Tert-butyl 4-(azetidin-3-yl)butanoate Related Literature

Additional information on Tert-butyl 4-(azetidin-3-yl)butanoate

Recent Advances in the Application of Tert-butyl 4-(azetidin-3-yl)butanoate (CAS: 2298852-28-3) in Chemical Biology and Pharmaceutical Research

The compound Tert-butyl 4-(azetidin-3-yl)butanoate (CAS: 2298852-28-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This brief aims to provide an overview of the latest research findings related to this compound, highlighting its synthetic utility, biological activities, and potential therapeutic applications.

Recent studies have demonstrated that Tert-butyl 4-(azetidin-3-yl)butanoate serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. Its unique structural features, including the azetidine ring and the tert-butyl ester moiety, make it a valuable scaffold for medicinal chemistry optimization.

One notable application of this compound is in the development of novel small-molecule inhibitors for kinase targets. A 2023 study published in the Journal of Medicinal Chemistry reported the use of Tert-butyl 4-(azetidin-3-yl)butanoate as a building block for the synthesis of potent and selective JAK3 inhibitors, which showed promising results in preclinical models of autoimmune diseases.

Furthermore, the compound has been investigated for its role in prodrug design. Researchers have utilized its ester functionality to create masked forms of active pharmaceutical ingredients, improving their pharmacokinetic properties. Recent work has demonstrated successful application of this strategy in the development of CNS-targeted therapeutics, where the blood-brain barrier penetration was significantly enhanced.

From a synthetic chemistry perspective, novel methodologies have been developed for the efficient preparation and modification of Tert-butyl 4-(azetidin-3-yl)butanoate. A 2024 publication in Organic Letters described a catalytic asymmetric synthesis route that provides access to enantiomerically pure forms of this compound, opening new possibilities for chiral drug development.

In terms of biological evaluation, recent in vitro studies have revealed interesting pharmacological properties of derivatives based on this scaffold. Several analogs have shown potent activity against bacterial pathogens, including multidrug-resistant strains, suggesting potential applications in addressing the growing antibiotic resistance crisis.

The safety profile and ADME (absorption, distribution, metabolism, and excretion) characteristics of Tert-butyl 4-(azetidin-3-yl)butanoate derivatives have also been the subject of recent investigations. Preliminary toxicological assessments indicate favorable properties for further drug development, though additional studies are needed to fully characterize the long-term effects.

Looking forward, researchers are exploring the use of this compound in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras). These emerging applications highlight the continued relevance of Tert-butyl 4-(azetidin-3-yl)butanoate in cutting-edge pharmaceutical research.

In conclusion, the growing body of research on Tert-butyl 4-(azetidin-3-yl)butanoate (CAS: 2298852-28-3) demonstrates its significant potential in multiple areas of drug discovery and development. Its versatility as a synthetic intermediate and the promising biological activities of its derivatives make it a compound of considerable interest to the pharmaceutical research community.

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